An In-Depth Technical Guide to 3-Ethyl-3-methyl-2-pentanone
An In-Depth Technical Guide to 3-Ethyl-3-methyl-2-pentanone
Prepared by: Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Ethyl-3-methyl-2-pentanone (CAS No. 19780-65-5), a branched aliphatic ketone. Designed for researchers, chemists, and professionals in drug development and chemical synthesis, this document synthesizes its core chemical properties, spectroscopic profile, synthesis protocols, and reactivity from a field-proven perspective. The structure of this guide is tailored to logically present the scientific narrative of this compound, moving from fundamental properties to practical application and safety.
Molecular Identity and Physicochemical Profile
3-Ethyl-3-methyl-2-pentanone is an eight-carbon saturated ketone characterized by a sterically hindered carbonyl group. Its structure features a quaternary carbon at the α-position, which significantly influences its chemical behavior.
Molecular Structure:
IUPAC Name: 3-ethyl-3-methylpentan-2-one[1]
The physical and chemical properties of a compound are foundational to its application in experimental work. For instance, knowledge of a substance's boiling point and density is critical for designing purification protocols like distillation, while the flash point is essential for a rigorous safety assessment. A summary of these key properties for 3-Ethyl-3-methyl-2-pentanone is presented in Table 1.
Table 1: Physicochemical Properties of 3-Ethyl-3-methyl-2-pentanone
| Property | Value | Source(s) |
| CAS Number | 19780-65-5 | [1][2] |
| Molecular Formula | C₈H₁₆O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1][2] |
| Boiling Point | 154 °C at 760 mmHg | [2] |
| Density | 0.812 g/cm³ | [2] |
| Flash Point | 34.4 °C | [2] |
| Refractive Index | 1.4145 (estimate) | [2] |
| Vapor Pressure | 3.25 mmHg at 25°C | [2] |
| LogP (Octanol/Water) | 2.4017 | [2] |
Synthesis and Purification
The construction of a quaternary α-carbon center is a key challenge in the synthesis of this ketone. A reliable and high-yielding method involves the nucleophilic addition of an organometallic reagent to a carboxylic acid derivative. The protocol described below achieves a 92% yield through the reaction of 2-ethyl-2-methylbutyric acid with methyllithium, a common and effective method for ketone synthesis from carboxylic acids.[3]
Synthesis Protocol: Grignard-type Reaction
This procedure outlines the laboratory-scale synthesis of 3-Ethyl-3-methyl-2-pentanone. The choice of methyllithium as the nucleophile is crucial; its high reactivity ensures the efficient formation of a stable intermediate which, upon acidic workup, yields the target ketone. Tetrahydrofuran (THF) is selected as the solvent due to its ability to solvate the organometallic reagent and its inertness under the reaction conditions.
Step-by-Step Methodology: [3]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethyl-2-methylbutyric acid (13.0 g, 100 mmol) in 200 mL of anhydrous tetrahydrofuran (THF).
-
Inerting: Bubble dry nitrogen gas through the solution for 3 minutes to remove dissolved oxygen, which can quench the organolithium reagent.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Maintaining a low temperature is critical to control the exothermicity of the addition and prevent side reactions.
-
Reagent Addition: Under a continuous nitrogen atmosphere, add 230 mL of a 1.3 M solution of methyllithium in diethyl ether dropwise to the cooled solution. The slow addition rate is essential for thermal control.
-
Reaction: After the addition is complete, maintain the reaction at 0°C for 2 hours. Subsequently, allow the mixture to warm to room temperature and stir overnight to ensure the reaction proceeds to completion.
-
Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, slowly and carefully add 1 M hydrochloric acid (HCl) at 0°C to quench the reaction and protonate the intermediate.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Collect the organic phase. Extract the aqueous phase twice with dichloromethane. Combine all organic phases.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the final product, 3-ethyl-3-methyl-pentan-2-one (11.8 g, 92% yield).
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol, from setup to final product isolation.
Caption: Workflow for the synthesis of 3-Ethyl-3-methyl-2-pentanone.
Spectroscopic and Analytical Profile
Mass Spectrometry (Electron Ionization)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Ethyl-3-methyl-2-pentanone, the molecular ion (M⁺) peak is expected at an m/z of 128, corresponding to its molecular weight.[4] Key fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken.
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α-Cleavage (Path A): Loss of an ethyl radical (•CH₂CH₃, 29 Da) would result in an acylium ion fragment at m/z = 99 .
-
α-Cleavage (Path B): Loss of a methyl radical (•CH₃, 15 Da) from the acetyl group would produce a fragment at m/z = 113 .
-
McLafferty Rearrangement: This compound lacks the necessary γ-hydrogen, so a classical McLafferty rearrangement is not possible.
The base peak (most intense) would likely arise from the most stable carbocation formed during fragmentation. The analysis of the fragmentation pattern available from the NIST Chemistry WebBook confirms these principles.[4]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. For 3-Ethyl-3-methyl-2-pentanone, two features are of primary diagnostic importance based on data from the NIST database.[4]
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1720 cm⁻¹ , which is characteristic of the carbonyl group in a saturated aliphatic ketone. The steric hindrance around the carbonyl may slightly alter this frequency.
-
C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and ethyl groups.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra are the gold standard, a predicted NMR analysis based on established chemical shift theory provides invaluable guidance for structural verification.[5]
¹H NMR (Proton NMR): The molecule has four distinct proton environments.
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-C(=O)CH₃ (a): A singlet, integrating to 3H, is expected around δ 2.1 ppm . This downfield shift is due to the deshielding effect of the adjacent carbonyl group.
-
-C(CH₃)- (b): A singlet, integrating to 3H, would appear significantly upfield, likely around δ 1.0-1.2 ppm .
-
-CH₂CH₃ (c): A quartet, integrating to 4H, is expected around δ 1.5-1.7 ppm . The multiplicity is due to coupling with the adjacent methyl protons.
-
-CH₂CH₃ (d): A triplet, integrating to 6H, would be the most upfield signal, likely around δ 0.8-0.9 ppm , due to coupling with the methylene protons.
¹³C NMR: The molecule possesses six unique carbon environments.
-
C=O (1): The carbonyl carbon is the most deshielded and would appear as a singlet far downfield, typically > δ 200 ppm .
-
Quaternary C (2): The α-quaternary carbon would be found around δ 50-60 ppm .
-
-C(=O)CH₃ (3): The methyl carbon of the acetyl group would appear around δ 25-30 ppm .
-
-C(CH₃)- (4): The other methyl carbon would be in a similar region, around δ 20-25 ppm .
-
-CH₂CH₃ (5): The methylene carbons of the two ethyl groups are equivalent and would appear around δ 30-35 ppm .
-
-CH₂CH₃ (6): The terminal methyl carbons of the ethyl groups are also equivalent and would be the most upfield signal, around δ 8-12 ppm .
Chemical Reactivity and Applications
Reactivity Profile
The reactivity of 3-Ethyl-3-methyl-2-pentanone is dominated by two features: the electrophilic carbonyl carbon and the highly sterically hindered α-position.
-
Nucleophilic Addition: Like all ketones, it can undergo nucleophilic addition reactions (e.g., reduction with NaBH₄, Grignard reactions). However, the significant steric bulk from the two ethyl groups and one methyl group at the α-carbon dramatically reduces the rate of these reactions compared to less hindered ketones.[6] This steric hindrance makes the carbonyl carbon a challenging target for bulky nucleophiles.
-
Enolate Formation: The compound has no α-protons on the quaternary carbon side, meaning enolate formation can only occur on the methyl side of thecarbonyl. This regioselectivity is a valuable synthetic tool, as it removes the ambiguity often present in the alkylation or aldol reactions of unsymmetrical ketones.
-
Reactions Under Forcing Conditions: Overcoming the steric hindrance may require more forcing conditions, such as elevated temperatures or the use of highly reactive reagents. Studies on other hindered ketones have shown that high pressure can be a powerful parameter to enhance reaction rates and yields.
Potential Applications
While specific industrial applications for 3-Ethyl-3-methyl-2-pentanone are not widely documented, branched aliphatic ketones serve important roles in several sectors.[5]
-
Chemical Intermediate: Its defined structure and specific reactivity make it a potential building block in complex organic synthesis where a sterically demanding ketone moiety is required.
-
Solvents: Ketones are excellent solvents. Due to its higher boiling point and branched structure, it could be evaluated as a specialty solvent for polymers or resins.
-
Fragrance and Flavor: Many aliphatic ketones possess characteristic aromas and are used in the fragrance industry.
Safety and Handling
-
Hazards: Assumed to be a flammable liquid and vapor. May cause eye, skin, and respiratory irritation.[7]
-
Handling: Use in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. All equipment must be grounded to prevent static discharge. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
Chemsrc. (2026). 3-ETHYL-3-METHYL-2-PENTANONE | CAS#:19780-65-5. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0030330). Retrieved from [Link]
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KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]
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Loba Chemie. (2021). 3‐METHYL‐3‐PENTEN‐2‐ONE Safety Data Sheet. Retrieved from [Link]
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LookChem. (n.d.). 3-ETHYL-3-METHYL-2-PENTANONE. Retrieved from [Link]
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YouTube. (2022). Preparation of 3-methyl-2-pentanone and 4 methyl Uracil. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). (3R)-3-Methyl-2-pentanone | C6H12O | MD Topology | NMR | X-Ray. Retrieved from [Link]
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NIST. (n.d.). 2-Pentanone, 3-ethyl-3-methyl-. Retrieved from [Link]
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Clark, J. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 2-Pentanone, 3-ethyl-3-methyl-. Retrieved from [Link]
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ResearchGate. (n.d.). Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances. Retrieved from [Link]
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NIST. (n.d.). 3-ethyl-4-methyl-2-pentanone. Retrieved from [Link]
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Study.com. (n.d.). Describe how one would differentiate between 2-pentanone and 3-pentanone using 1H AND 13C NMR.... Retrieved from [Link]
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Chegg.com. (2022). Solved The 13C NMR spectrum of 3-pentanone is expected to. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2-Methylpentan-3-one (FDB007633). Retrieved from [Link]
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NIST. (n.d.). 2-Pentanone, 3-ethyl-. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methyl-2-pentanone. Retrieved from [Link]
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